molecular formula C26H22N4O3S B2530356 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536707-39-8

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2530356
CAS No.: 536707-39-8
M. Wt: 470.55
InChI Key: KJUSSECQODZBPC-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide represents a unique structure with potential biological activities. Its complex molecular framework suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.53 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrimidine or indole moieties have shown promising results in inhibiting tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MCF70.46Apoptosis induction
NCI-H4600.39Cell cycle arrest
SF-2680.01Inhibition of proliferation

These results suggest that the compound may act through multiple mechanisms, including apoptosis and cell cycle regulation.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
  • Receptor Interaction : The compound may interact with specific receptors that modulate cell signaling pathways related to growth and survival.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Study on Indole Derivatives : A study published in European Journal of Medicinal Chemistry demonstrated that indole-based compounds exhibited significant inhibition of AChE and showed moderate anticancer activity against MCF7 cells with IC50 values around 0.5 µM .
  • Pyrimidine Derivatives : Research highlighted the anticancer potential of pyrimidine derivatives against various cell lines, reporting IC50 values ranging from 0.01 to 10 µM depending on the specific structure and substitutions .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-6-5-7-17(14-16)27-22(31)15-34-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)18-10-12-19(33-2)13-11-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUSSECQODZBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.